molecular formula C19H14F3N3OS B2471894 2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile CAS No. 1226444-13-8

2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile

Cat. No. B2471894
CAS RN: 1226444-13-8
M. Wt: 389.4
InChI Key: LAAHVMKRABNYQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile” is a complex organic molecule. It contains several functional groups including a methoxy group, a trifluoromethyl group, an imidazole ring, a thio group, and a nitrile group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring (imidazole). The electronic and steric effects of these groups would likely have a significant impact on the compound’s chemical behavior .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid, or reduction to form an amine . The imidazole ring could potentially participate in various ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a nitrile group could increase the compound’s polarity, potentially affecting its solubility in different solvents .

Scientific Research Applications

Pharmacophore Design of Kinase Inhibitors

Imidazole scaffolds, similar in structure to the compound , have been extensively studied for their role as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is responsible for the release of proinflammatory cytokines. These compounds are known for their ability to bind selectively and potently to the ATP pocket of the kinase, replacing ATP and thus inhibiting the kinase's activity. This inhibitory action is crucial for designing drugs aimed at treating inflammatory diseases by blocking the signaling pathways that lead to cytokine release (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Chemical Inhibitors of Cytochrome P450 Isoforms

Compounds with imidazole and related structures have also been explored as inhibitors of cytochrome P450 isoforms in human liver microsomes. These enzymes are responsible for the metabolism of a wide range of drugs, and their inhibition can prevent metabolism-based drug-drug interactions. Selective chemical inhibitors are crucial for understanding the specific CYP isoforms involved in drug metabolism and for predicting potential drug interactions in clinical settings (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives have been reviewed for their antitumor activities. Compounds structurally related to the compound of interest have been shown to possess significant antitumor properties, acting through various mechanisms, including binding to specific receptors, interfering with DNA replication, or inhibiting key enzymes involved in cancer cell proliferation. This research area is crucial for developing new anticancer drugs with improved efficacy and selectivity (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Mechanism of Action

Without specific context (such as the compound’s use in a biological system or a specific chemical reaction), it’s difficult to predict the exact mechanism of action .

Future Directions

The potential applications and future directions for this compound would likely depend on its physical and chemical properties, as well as its reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or as a ligand in metal-catalyzed reactions .

properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3OS/c1-26-16-7-5-13(6-8-16)17-12-24-18(27-10-9-23)25(17)15-4-2-3-14(11-15)19(20,21)22/h2-8,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAAHVMKRABNYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.